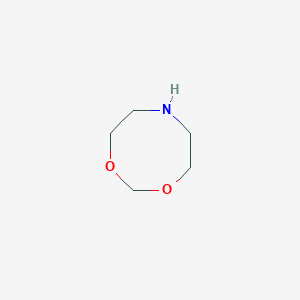

1,3,6-Dioxazocane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,6-dioxazocane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-7-5-8-4-2-6-1/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZTUPZDDWBVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303591 | |

| Record name | Tetrahydro-4H-1,3,6-dioxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77738-97-7 | |

| Record name | Tetrahydro-4H-1,3,6-dioxazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77738-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4H-1,3,6-dioxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,6 Dioxazocanes

Alternative Synthetic Routes and Precursors to 1,3,6-Dioxazocane Structures

Radical Ring-Opening Polymerization (RROP) of Related Cyclic Ketene (B1206846) Acetals

Radical ring-opening polymerization (RROP) has emerged as a significant technique for synthesizing polyesters from cyclic ketene acetals (CKAs) mdpi.comresearchgate.netresearchgate.net. While RROP is primarily known for polyester (B1180765) synthesis, the underlying principle involves the ring-opening of a cyclic monomer under radical conditions, which can be adapted or extended to form heterocyclic structures, including those related to 1,3,6-dioxazocanes. The key to using RROP for heterocycle formation lies in the design of CKAs that contain heteroatoms like nitrogen and oxygen within the ring structure or as pendant groups, which can participate in or direct the ring-opening and subsequent cyclization processes researchgate.netmsstate.edursc.org.

Research has demonstrated that cyclic ketene acetals with ring sizes of seven and eight members, such as 2-methylene-1,3,6-trioxocane (MTC) and 2-methylene-1,3-dioxepane (B1205776) (MDO), undergo almost complete ring-opening polymerization with minimal ring-retention researchgate.net. Although direct polymerization of a this compound precursor via RROP is not extensively documented in the provided search results, the general methodology for RROP of CKAs is well-established. This involves initiators like 2,2-azobisisobutyronitrile (AIBN) or dicumyl peroxide, and the process can proceed with 100% ring-opening under various conditions diva-portal.org. The ability to incorporate functional groups, such as amines, into CKAs allows for the creation of pH-responsive and degradable polyesters, highlighting the versatility of this polymerization approach for functional materials researchgate.netrsc.org. For instance, amine-bearing CKAs like N-isopropyl-2-methylene-1,3,6-dioxazocane (iPr-MAC) have been synthesized and polymerized to yield pH-responsive and biodegradable nanoparticles rsc.org.

Multicomponent Reaction Strategies in this compound Formation

Multicomponent reactions (MCRs) represent a powerful and efficient strategy for the construction of complex heterocyclic molecules, including eight-membered rings, in a single synthetic operation windows.netresearchgate.netmdpi.com. These reactions typically involve the combination of three or more starting materials, leading to high atom economy and reduced waste generation researchgate.net. While specific MCRs directly yielding 1,3,6-dioxazocanes are not detailed in the provided snippets, the general principles of MCRs are applicable to the synthesis of various nitrogen- and oxygen-containing heterocycles.

For example, multicomponent reactions are widely employed for the synthesis of eight-membered nitrogen-heterocycles rsc.org. Strategies such as Ugi reactions, which involve an aldehyde or ketone, a carboxylic acid, an isocyanide, and an amine, are foundational to MCRs and can lead to complex intermediates that may be further elaborated into cyclic structures mdpi.com. Research has shown that MCRs can be used to access alkynylindole substrates from tryptamine, aldehydes, isonitriles, and alkynyl acids, which are then converted to indole-fused eight-membered N-heterocycles via intramolecular hydroarylation rsc.org. Another study mentions the synthesis of a compound named 6,6'-(((phenylmethylene,o-olieat)bis(oxy))bis(ethane-2,1-diyl))bis(2-phenyl-o-olieat-1,3,6-dioxazocane)) (SB2) through a one-pot multicomponent reaction involving β-aroyl-acrylic acid, thioglycolic acid, and β-(2-oxopyrrolidin-1-yl) ethanol, demonstrating the potential of MCRs for creating complex this compound derivatives researchgate.net. The development of green MCRs, including those conducted in water or using ultrasonic/microwave assistance, further enhances the efficiency and sustainability of these synthetic pathways researchgate.netresearchgate.net.

Structural Characteristics and Conformational Dynamics of 1,3,6 Dioxazocanes

Inherent Ring Conformation of the Eight-Membered 1,3,6-Dioxazocane System

Eight-membered rings, including the this compound scaffold, are known for their considerable conformational flexibility. Unlike smaller rings that are often conformationally restricted, eight-membered rings can adopt a variety of shapes, such as chair-like, boat-like, or more complex crown-like conformations. The specific inherent conformation of an unsubstituted this compound ring is determined by a balance of torsional strain, angle strain, and non-bonded interactions. While detailed studies on the precise conformational landscape of the parent, unsubstituted this compound are less commonly detailed in general literature, related eight-membered heterocycles, such as dihydrodiazocines, have been computationally investigated, revealing multiple low-energy conformations, often with cis,cis-orientations of key atoms vdoc.pub. The presence of two oxygen atoms and one nitrogen atom within the eight-membered ring introduces specific electronic and steric constraints that influence the preferred spatial arrangements.

Influence of Substituents on Ring Geometry and Flexibility

The NMR data obtained for various alkyl-substituted 1,3,6-dioxazocanes provide direct evidence of how different substituents affect the molecular environment. For example, the chemical shifts of the methylene (B1212753) groups adjacent to oxygen (OCH₂) and nitrogen (NCH₂) can vary depending on the nature and position of the substituent at the 6-position (the nitrogen atom). Bulky substituents can impose steric constraints, potentially favoring specific ring conformations to minimize unfavorable interactions. Conversely, smaller or electronically engaging substituents might lead to more flexible ring structures or specific electronic distributions.

Table 1: Representative NMR Data for Substituted 1,3,6-Dioxazocanes

| Substituent at N-6 | OCH₂ (δ, ppm) | NCH₂ (δ, ppm) | Characteristic Substituent Peaks (δ, ppm) | Source |

| tert-Butyl | 4.18-4.20 | 2.83 (br) | CH₃: 1.13 (s) | rsc.org |

| iso-Butyl | 4.18-4.20 | 2.80-2.82 | CH₂: 2.40-2.41; CH: 1.67-1.75; CH₃: 0.88-0.89 | rsc.org |

| sec-Butyl | 4.19-4.21 | 2.73-2.83 | CH: 2.61-2.67; CH₃: 1.02-1.03; CH₂CH₃: 0.89-0.92 | rsc.org |

| iso-Propyl | 4.17 | 2.95 (m) | CH: 1.03 (d, J=6.6 Hz) | rsc.org |

| Butyl | 4.18-4.20 | 2.79-2.81 | CH₂: 2.60-2.64; CH₃: 0.89-0.92 | rsc.org |

| Ethyl | 4.17-4.19 | 2.77-2.79 | CH₂: 2.69-2.74; CH₃: 1.03-1.06 | rsc.org |

Note: "br" indicates a broad signal, "m" indicates a multiplet, "s" indicates a singlet, "d" indicates a doublet, and "t" indicates a triplet. Coupling constants (J) are in Hertz (Hz).

Advanced Conformational Analysis

Theoretical Prediction of Conformational Landscapes and Energy Barriers

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics force fields, are indispensable tools for predicting the conformational landscape of flexible molecules like 1,3,6-dioxazocanes. These calculations aim to identify all low-energy conformers and determine the energy barriers separating them, providing a theoretical basis for understanding the molecule's dynamic behavior. For related heterocyclic systems, studies have employed methods like B3LYP/6-31G(d) and larger basis sets to compute structures and energy differences, offering insights into preferred arrangements and the energy required for conformational interconversion vdoc.pubethz.ch. These theoretical predictions are crucial for interpreting experimental data and guiding further investigations.

Experimental Probes for Conformational Dynamics (e.g., Variable Temperature NMR)

Experimental techniques are vital for validating theoretical predictions and directly observing molecular conformations and their dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Variable Temperature NMR (VT NMR), is a powerful method for studying conformational exchange processes in solution oxinst.comuwo.caox.ac.uknih.gov. By monitoring changes in NMR spectra as temperature varies, researchers can identify distinct conformers, determine the rates of interconversion, and calculate the energy barriers associated with these processes. The detailed NMR data reported for substituted 1,3,6-dioxazocanes rsc.org serve as a foundation for such analyses, where changes in chemical shifts and coupling constants with temperature can reveal dynamic behavior. Other techniques, such as X-ray crystallography, can provide definitive solid-state structures, offering complementary information about ring geometry vdoc.pub.

Stereochemical Implications of Conformational Preferences

Compound List:

this compound

6-(tert-Butyl)-1,3,6-dioxazocane

6-(iso-Butyl)-1,3,6-dioxazocane

6-(sec-Butyl)-1,3,6-dioxazocane

6-(iso-Propyl)-1,3,6-dioxazocane

6-Butyl-1,3,6-dioxazocane

6-Ethyl-1,3,6-dioxazocane

Prop-2-yn-1-yl 2-oxo-1,3,6-dioxazocane-6-carboxylate

Advanced Spectroscopic and Crystallographic Elucidation of 1,3,6 Dioxazocanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

NMR spectroscopy is paramount in elucidating the structure of 1,3,6-dioxazocanes, offering detailed information about the arrangement of atoms and their spatial relationships.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons within the 1,3,6-dioxazocane ring system. Chemical shifts (δ) provide information about the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between adjacent nuclei. For instance, protons or carbons adjacent to electronegative oxygen or nitrogen atoms typically exhibit downfield shifts. Coupling patterns, such as those observed in ¹H NMR, can indicate the number of neighboring protons, aiding in the assignment of specific atoms within the ring. The ¹⁵N NMR, though less commonly used due to its lower sensitivity, can provide direct information about the nitrogen atom's environment. For example, studies involving related heterocyclic systems often report characteristic chemical shifts for protons and carbons within acetal (B89532) or aminal functionalities, which are present in the dioxazocane structure ucl.ac.ukresearchgate.net.

To overcome ambiguities in 1D spectra and establish definitive structural assignments, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This technique reveals proton-proton couplings (³JHH), helping to trace the connectivity of protons through bonds researchgate.netlibretexts.orgsyncsci.com. For a this compound, COSY spectra can map out the proton networks within the eight-membered ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, confirming the ¹H-¹³C assignments researchgate.netlibretexts.orgsyncsci.com.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about through-space proximity between protons researchgate.netlibretexts.orgsyncsci.com. This is invaluable for determining stereochemistry and conformational aspects of the this compound ring, as it can reveal which protons are close to each other in three-dimensional space.

Eight-membered rings, including 1,3,6-dioxazocanes, can exhibit conformational flexibility, undergoing ring inversions and other dynamic processes syncsci.comnih.gov. Dynamic NMR (DNMR) is employed to study these processes. By observing changes in NMR spectra (e.g., broadening or coalescence of signals) as a function of temperature, DNMR can provide activation energies and rate constants for conformational interconversions. This allows for a deeper understanding of the dynamic behavior and the energy landscape of the this compound system.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is essential for determining the molecular weight and elemental composition of 1,3,6-dioxazocanes, as well as for understanding their fragmentation patterns, which can provide structural clues.

HRMS provides highly accurate mass measurements, allowing for the determination of the exact molecular formula of the compound msu.edulibretexts.orgsavemyexams.comlibretexts.orglibretexts.org. For a this compound, HRMS would confirm the elemental composition (e.g., CₓHᵧN<0xE2><0x82><0x91>O<0xE2><0x82><0x93>) by matching the measured mass to within a few parts per million of the calculated mass.

Fragmentation Analysis : Electron ionization (EI) is a common ionization technique that often leads to fragmentation of the molecular ion msu.edusavemyexams.comlibretexts.org. The fragmentation pattern is characteristic of the molecule's structure. For 1,3,6-dioxazocanes, common fragmentation pathways might include:

Cleavage of C-O or C-N bonds within the ring.

Loss of small neutral molecules (e.g., formaldehyde, water, or amines, depending on substituents).

Alpha-cleavage adjacent to the heteroatoms.

Ring-opening fragmentation.

The resulting fragment ions, detected by their mass-to-charge ratio (m/z), provide a fingerprint that can be used to confirm the proposed structure. For example, the loss of a fragment corresponding to an alkylamine or an acetal moiety could be observed msu.edusavemyexams.comlibretexts.orgdocbrown.info.

Data Table Example: Characteristic IR Absorption Bands (Hypothetical for a generic this compound)

| Functional Group/Bond | Typical IR Absorption (cm⁻¹) | Notes |

| C-H (aliphatic) | 2850-2960 | Stretching vibrations |

| C-O (ether/acetal) | 1050-1150 | Strong absorption, indicative of dioxazocane |

| C-N (amine) | 1100-1250 | Stretching vibrations |

| C-H (bending) | 1450-1470 | CH₂ scissoring |

Data Table Example: Characteristic ¹H NMR Chemical Shifts (Hypothetical for a generic this compound)

| Proton Type | Typical Chemical Shift (δ, ppm) | Coupling (Hz) | Notes |

| CH₂ adjacent to N | 2.5 - 3.5 | Variable | Protons near nitrogen are deshielded. |

| CH₂ adjacent to O (C1) | 3.5 - 4.5 | Variable | Protons near oxygen are more deshielded. |

| CH₂ adjacent to O (C6) | 3.5 - 4.5 | Variable | Similar to C1 protons. |

| CH₂ at other positions | 1.0 - 2.5 | Variable | Less deshielded compared to heteroatom-adjacent positions. |

| N-H (if present) | 1.0 - 5.0 | Broad | Exchangeable with D₂O. |

Data Table Example: Characteristic ¹³C NMR Chemical Shifts (Hypothetical for a generic this compound)

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| C-O (C1, C6) | 60 - 80 | Carbons bonded to two oxygens (acetal-like). |

| C-N (C3) | 40 - 60 | Carbon bonded to nitrogen. |

| CH₂ carbons | 20 - 40 | Aliphatic carbons. |

Theoretical and Computational Investigations of 1,3,6 Dioxazocanes

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules by simulating their behavior based on quantum mechanical principles. These methods provide detailed insights into electronic structure, molecular geometry, and energetic landscapes, which are crucial for predicting chemical reactivity and physical properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for determining the electronic structure and energetic properties of molecules. It operates on the principle that the ground-state energy of a system is a unique functional of its electron density scispace.com. DFT offers a robust balance between computational efficiency and accuracy, making it suitable for studying complex molecular systems, including heterocyclic compounds like 1,3,6-dioxazocanes rsc.orgaps.org.

Through DFT, researchers can accurately predict optimized molecular geometries, ground-state energies, bond lengths, bond angles, and electron density distributions. Furthermore, DFT is instrumental in calculating reaction energetics, such as activation barriers and reaction enthalpies, by analyzing the energy differences between reactants, intermediates, and transition states schrodinger.commit.edusmu.edu. For 1,3,6-dioxazocane, DFT calculations would enable the mapping of its conformational energy landscape, identification of stable conformers, and prediction of energy profiles for potential chemical transformations.

Illustrative Table 5.1.1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer ID | Description (e.g., ring puckering mode) | Relative Energy (kcal/mol) |

| C1 | Chair-like conformation | 0.0 |

| C2 | Boat-like conformation | 1.8 |

| C3 | Twist-boat conformation | 3.5 |

Note: This table illustrates the typical output of DFT conformational analysis, presenting relative energies for different stable molecular shapes. Specific conformers and their precise energies for this compound would require dedicated computational studies.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, derived from fundamental physical principles without empirical parametrization (beyond fundamental constants), offer higher accuracy compared to many DFT approximations, particularly for systems with significant electron correlation or properties highly sensitive to electronic distribution scispace.comnih.gov. While computationally more demanding, these methods are invaluable for high-precision predictions and for validating results obtained from DFT.

For a compound such as this compound, ab initio calculations would be employed to refine predictions of its electronic structure, optimized geometries, and energies. These high-accuracy calculations can provide precise values for critical parameters like bond dissociation energies or subtle energetic differences between stereoisomers, serving as a benchmark for less computationally intensive methods.

Illustrative Table 5.1.2: Hypothetical Comparison of DFT vs. Ab Initio Energetics

| Property | DFT (e.g., B3LYP/6-31G*) | Ab Initio (e.g., CCSD(T)/aug-cc-pVTZ) | Difference (kcal/mol) |

| Energy of Conformer C1 | -1550.2 eV | -1551.5 eV | 1.3 |

| Activation Energy (Step 1) | 25.5 kcal/mol | 26.1 kcal/mol | 0.6 |

Note: This table demonstrates how results from different theoretical levels might be compared. The values presented are illustrative placeholders.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations, particularly DFT, are essential for predicting molecular spectroscopic parameters, which can then be validated against experimental measurements. Key spectroscopic techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

For this compound, DFT can predict vibrational frequencies, which correspond to IR absorption bands; these calculated frequencies are typically scaled by empirical factors for comparison with experimental data. Similarly, NMR chemical shifts and coupling constants can be computed, offering detailed insights into the molecular structure and the electronic environment of each atom. The accuracy of these predicted spectroscopic parameters serves as a critical validation for the computational model and the proposed molecular structure researchgate.net.

Illustrative Table 5.1.3: Hypothetical Predicted IR Frequencies for this compound

| Functional Group/Bond | Predicted IR Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Assignment |

| C-H (aliphatic) | 2950 | 2850–3000 | C-H stretching |

| C-O (cyclic ether) | 1120 | 1050–1150 | C-O stretching (ring) |

| C-N (cyclic amine) | 1080 | 1000–1200 | C-N stretching |

| N-H (if present) | 3300 | 3300–3500 | N-H stretching (secondary amine) |

Note: This table presents typical IR spectral features and how predicted values are compared to experimental ranges. Specific assignments for this compound depend on its exact functionalization and structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the time-dependent behavior of molecules, including their dynamic motions and conformational changes. By solving Newton's equations of motion for a system of atoms over time, MD simulations can explore the conformational landscape, identify stable and transient conformers, and elucidate molecular flexibility and internal dynamics iit.itmun.camdpi.comnih.govbiorxiv.org.

For this compound, MD simulations, potentially enhanced by specialized sampling techniques, would be employed to:

Conformational Sampling: Identify all accessible low-energy conformations of the eight-membered ring system, which can adopt various puckered forms.

Thermodynamic Properties: Estimate free energy landscapes and determine the relative populations of distinct conformational states.

Illustrative Table 5.2: Hypothetical Conformational Ensemble from MD Simulations

| Conformer ID | Relative Population (%) | Key Structural Feature (e.g., ring torsion angles) | Root Mean Square Deviation (RMSD) from Average (Å) |

| C1 | 45 | [Specific torsion angle values] | 0.2 |

| C2 | 30 | [Specific torsion angle values] | 0.4 |

| C3 | 15 | [Specific torsion angle values] | 0.6 |

| Transient | 10 | [Specific torsion angle values] | 1.0 |

Note: This table represents the typical output of a conformational sampling study, detailing the relative abundance of different molecular shapes and their characteristic structural parameters.

Conceptual Density Functional Theory (CDFT) for Reactivity and Interaction Analysis

Conceptual Density Functional Theory (CDFT), also known as Density Functional Reactivity Theory, extends the framework of DFT to analyze and predict chemical reactivity. CDFT utilizes various reactivity indices derived from the electron density to provide insights into the behavior of molecules during chemical reactions researchgate.netpku.edu.cnmdpi.comd-nb.info.

Key CDFT indices include:

Electronegativity (χ): Quantifies an atom's or molecule's tendency to attract electrons.

Hardness (η): Measures resistance to deformation of the electron cloud.

Fukui Functions (f(r)): Local indices that identify the reactivity of specific atomic sites towards nucleophilic or electrophilic attack.

Electrophilicity (ω) and Nucleophilicity (N): Global indices that characterize a molecule's propensity to accept or donate electrons, respectively.

For this compound, CDFT analysis would pinpoint the most reactive sites within the molecule, predicting preferred locations for electrophilic or nucleophilic attack and thereby informing potential synthetic routes or degradation pathways.

Illustrative Table 5.3: Hypothetical Fukui Functions for Atoms in this compound

| Atom Type | Example Position in Ring | Fukui Function (f⁺) (Nucleophilic Site) | Fukui Function (f⁻) (Electrophilic Site) | Indicated Reactivity |

| Oxygen (O) | Adjacent to C2, C8 | 0.15 | 0.25 | Electrophilic |

| Nitrogen (N) | Adjacent to C2, C4 | 0.30 | 0.10 | Nucleophilic |

| Carbon (C) | Between O and N | 0.20 | 0.20 | Ambident |

Note: This table illustrates how Fukui functions predict the reactivity of individual atoms. Higher f⁻ values suggest a site prone to nucleophilic attack, while higher f⁺ values indicate a site susceptible to electrophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding chemical reactions necessitates the identification of step-by-step pathways (mechanisms) and the characterization of high-energy intermediates known as transition states (TS) schrodinger.commit.edusmu.eduims.ac.jpyoutube.com. Computational methods are essential for mapping these complex energy landscapes.

For this compound, this would involve:

Mechanism Elucidation: Proposing plausible reaction pathways for its synthesis, degradation, or functionalization.

Transition State Location: Identifying the precise geometric structure and energy of the transition state for each elementary reaction step using methods like the Nudged Elastic Band (NEB) or automated transition state searching algorithms schrodinger.comims.ac.jpyoutube.com.

Energy Barrier Calculation: Determining the activation energy (the energy difference between reactants and the TS), which dictates the reaction rate.

Reaction Coordinate Diagrams: Visualizing energy changes along the reaction pathway, highlighting intermediates and transition states.

Illustrative Table 5.4: Hypothetical Reaction Mechanism and Activation Energies

| Reaction Step | Reactant/Intermediate | Product/Intermediate | Transition State (TS) Geometry | Activation Energy (kcal/mol) |

| Step 1 | This compound | Intermediate A | TS1 | 25.5 |

| Step 2 | Intermediate A | Product B | TS2 | 18.2 |

| Step 3 | Product B | Final Product | TS3 | 30.1 |

Note: This table provides an example of how reaction steps, their associated transition states, and calculated activation energies are presented to describe a chemical reaction mechanism.

Reactivity and Chemical Transformations of 1,3,6 Dioxazocanes

Ring-Opening Reactions and Polymerization Mechanisms

1,3,6-Dioxazocane derivatives, particularly cyclic carbonates containing this core structure, are amenable to ring-opening polymerization (ROP). This process allows for the synthesis of polymers with tailored properties. Organocatalyzed ROP is a prominent method, utilizing catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), thioureas (TU), diphenyl phosphate (B84403) (DPP), 4-dimethylaminopyridine (B28879) (DMAP), and sparteine (B1682161) umons.ac.be. These polymerizations can be initiated by various compounds, including alcohols umons.ac.be.

The ROP of functionalized eight-membered cyclic N-carbonates, such as propargyl 2-oxo-1,3,6-dioxazocane-6-carboxylate (P-8NC), yields polymers with specific functional groups, like alkyne moieties umons.ac.benih.gov. These reactions can be controlled to produce polymers with low dispersities and good end-group fidelity umons.ac.be. The polymerization can be conducted over a range of temperatures, typically between 15°C and 200°C, with many studies favoring ambient or slightly elevated temperatures (20-80°C) for optimal control google.com. The resulting polymers often incorporate a tertiary nitrogen atom into the polymer backbone, which can be further quaternized to create cationic polymers with potential antimicrobial activities google.com.

Table 1: Ring-Opening Polymerization of this compound Derivatives

| Monomer Type | Initiator | Catalyst (Example) | Typical Temperature (°C) | Resulting Polymer Characteristics | Reference(s) |

| Propargyl 2-oxo-1,3,6-dioxazocane-6-carboxylate (P-8NC) | Benzyl alcohol | DBU | 20-80 | Alkyne-functional aliphatic polycarbonates, low dispersity, controlled MW | umons.ac.benih.govgoogle.com |

| 1,3,6-Dioxazocan-2-ones | Various | Organocatalysts | Ambient to 200 | Polymers with tertiary N in backbone, can be quaternized to cationic polymers | google.com |

| Allyl-functional 8-membered cyclic carbonates | Various | Organocatalysts | Not specified | Allyl-functional polycarbonates | researchgate.netacs.org |

Derivatization and Functionalization Strategies

Functionalization of the this compound scaffold can be achieved either by synthesizing pre-functionalized monomers or through post-polymerization modification of polymers derived from these monomers.

Introduction of Pendent Functional Groups to this compound Scaffolds

The synthesis of substituted this compound derivatives allows for the direct incorporation of functional groups into the monomeric unit. For instance, various alkyl groups can be introduced at the nitrogen atom (position 6) of the dioxazocane ring by using appropriately substituted diethanolamine (B148213) precursors during synthesis rsc.org. Cyclic carbonates derived from these functionalized diols, such as propargyl 2-oxo-1,3,6-dioxazocane-6-carboxylate, incorporate reactive alkyne functionalities umons.ac.benih.gov. Similarly, allyl groups have been incorporated into related cyclic N-carbonates researchgate.netacs.org. These functionalized monomers are then amenable to polymerization, carrying their specific pendant groups into the polymer chain.

Post-Polymerization Modification Reactions (e.g., Thiol-Ene Click Chemistry)

Polymers synthesized from functionalized this compound monomers can undergo further chemical modifications after polymerization. This post-polymerization modification (PPM) is a powerful strategy for diversifying polymer properties and introducing new functionalities. For polymers bearing alkene or alkyne groups, "click" chemistry reactions, such as the thiol-ene reaction, are highly effective umons.ac.beresearchgate.netacs.org. This method allows for the quantitative conversion of the pendent functional groups into a wide array of other chemical moieties, enabling the creation of tailored materials for specific applications, including bioactive probes and drug delivery systems nih.govnih.gov. For example, alkene-functionalized poly(lactide-carbonate) copolymers derived from dioxazocane monomers can be efficiently derivatized with various thiol compounds via photoinitiated thiol-ene reactions acs.org.

Table 2: Functionalization Strategies for this compound Scaffolds and Polymers

| Strategy | Method/Reaction Type | Introduced Functional Group(s) | Application/Resulting Polymer Type | Reference(s) |

| Monomer Synthesis | Reaction of functionalized diols with chloroformates | Alkyne, Allyl, Alkyl groups | Functionalized cyclic carbonates for ROP | umons.ac.beresearchgate.netrsc.org |

| Post-Polymerization Mod. | Thiol-Ene Click Chemistry | Various thiols | Tailored polycarbonates, functionalized polymers, gels | umons.ac.beresearchgate.netacs.org |

| Post-Polymerization Mod. | Thiol-Ene Click Chemistry | Various thiols | Functionalized PLA-copolymers, potential for drug delivery/imaging | acs.org |

Ring Expansion and Contraction Pathways within Related Heterocyclic Systems

While specific examples of ring expansion or contraction directly involving the this compound core are not extensively detailed in the provided search results, these transformations are well-established phenomena in the broader field of heterocyclic chemistry. Such reactions involve the rearrangement of ring structures, either increasing (expansion) or decreasing (contraction) the number of atoms in the ring.

In related heterocyclic systems, ring expansion can be achieved through various mechanisms, including the insertion of atoms or groups into existing bonds, or via ring-opening followed by recyclization researchgate.netrsc.orgresearchgate.net. For instance, photochemical reactions have been shown to induce ring enlargement in oxygen-containing heterocycles researchgate.net. Nitrogen atom insertion into cyclic olefins can also lead to ring expansion, forming new heterocyclic frameworks rsc.org. Similarly, ring contraction can occur through the extrusion of atoms or molecular fragments under specific reaction conditions researchgate.netbritannica.com. The study of sulfur-containing heterocycles like thiiranes and thietanes demonstrates their propensity for ring expansion to form various ring sizes researchgate.net. These general principles of skeletal rearrangement are fundamental to heterocyclic chemistry and provide a conceptual framework for understanding potential reactivity pathways in diverse heterocyclic compounds, including those with nitrogen and oxygen heteroatoms.

Hydrolytic Stability and Chemical Degradation Mechanisms of this compound Structures

Specific data detailing the hydrolytic stability and chemical degradation mechanisms of the parent this compound molecule itself is limited in the provided literature. However, related compounds and polymers derived from this compound structures offer insights into their potential stability and degradation pathways.

Polymers synthesized via the ring-opening polymerization of cyclic carbonates containing the this compound moiety are often described as biodegradable bham.ac.uk. This biodegradability implies a susceptibility to degradation, which can occur through hydrolysis or enzymatic action. Ester and carbonate linkages, commonly found in these polymers, are known to be susceptible to hydrolysis under acidic or basic conditions, reverting to their constituent carboxylic acids and alcohols iql-nog.com. The rate and extent of this hydrolysis can be influenced by the specific molecular structure and the surrounding chemical environment iql-nog.comnih.govnih.gov. For example, studies on related 1,3-dioxolanes have indicated varying hydrolytic stabilities depending on substituents and pH conditions nih.gov. While direct quantitative data for this compound is scarce, its structural features suggest that it, or polymers derived from it, may undergo degradation via hydrolysis, particularly under conditions that promote the cleavage of ester or acetal-like functionalities.

Applications in Advanced Materials and Chemical Research

Polymeric Materials Engineering

The integration of 1,3,6-dioxazocane moieties into polymer chains via radical ring-opening polymerization (rROP) has enabled the development of advanced polymeric materials. This polymerization technique allows for the introduction of heteroatoms into the polymer backbone, imparting unique functionalities and characteristics not readily achievable through conventional polymerization of vinyl monomers.

While traditionally known for producing polyesters, the radical ring-opening polymerization of cyclic ketene (B1206846) acetal (B89532) derivatives of this compound is a key strategy for creating biodegradable polymers. nih.govreddit.com The process involves the synthesis of specialized monomers, such as 6-iso-propyl-2-methylene-1,3,6-dioxazocane (i-MAC) and 6-iso-propyl-4,8-dimethyl-2-methylene-1,3,6-dioxazocane (i-DMMAC). nih.govreddit.com These monomers are synthesized via a multi-step process, often involving an intermediate cyclic carbonate which is then converted to the final cyclic ketene acetal. nih.govgamespot.com

The polymerization of these monomers proceeds through a radical mechanism that opens the cyclic structure and incorporates ester linkages into the main chain of the resulting polymer. reddit.com This incorporation of hydrolytically susceptible ester groups is fundamental to the material's biodegradability. The resulting polymers are technically polyesters, which, like polycarbonates, are noted for their potential biodegradability and biocompatibility. nih.govgamespot.com

Table 1: Synthesis of Amine-Bearing Cyclic Ketene Acetal (CKA) Monomers

| Precursor Diol | Amine Source | Resulting Monomer | Monomer Abbreviation |

|---|---|---|---|

| Bis(2-hydroxypropyl)amine | 2-iodopropane | 6-iso-propyl-4,8-dimethyl-2-methylene-1,3,6-dioxazocane | i-DMMAC |

This table summarizes the key precursors for synthesizing functional this compound-based monomers used in biodegradable polymer engineering. nih.govgamespot.com

A significant advantage of using this compound derivatives is the ability to introduce pH-responsive behavior into the final polymer. The tertiary amine present in the backbone of polymers derived from monomers like i-MAC and i-DMMAC acts as a pH-sensitive functional group. nih.govreddit.com In aqueous environments, this amine group can be protonated or deprotonated depending on the surrounding pH.

Research has shown that polyesters synthesized from these amine-bearing cyclic ketene acetals exhibit a pKa of around 6.0. nih.gov This property is particularly valuable for biomedical applications, such as drug delivery systems. For instance, nanoparticles formulated from these polymers can remain stable at the physiological pH of blood (around 7.4) but undergo structural changes or disassembly in the more acidic environments found within endosomes and lysosomes of cells (pH 4-6). nih.gov This pH-triggered response can facilitate the targeted release of encapsulated therapeutic agents. youtube.com

The this compound-derived monomers are well-suited for creating complex polymer architectures, most notably block copolymers. nih.gov Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. researchgate.net By combining a block made from a this compound derivative with other polymer blocks (e.g., polyethylene (B3416737) glycol or PEG), researchers can fabricate amphiphilic structures. nih.govgamespot.com

These amphiphilic block copolymers possess both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, which is the basis for their self-assembly into higher-order structures. nih.gov The ability to precisely control the synthesis allows for the creation of materials with both biodegradable and pH-sensitive blocks alongside blocks with other desired properties, leading to multifunctional advanced materials. The synthesis can be controlled to produce diblock, triblock, or even more complex architectures for specialized applications. gamespot.com

Role in Supramolecular Chemistry and Self-Assembly Processes

The amphiphilic block copolymers synthesized using this compound monomers are fundamental to modern research in supramolecular chemistry and self-assembly. nih.gov When placed in a selective solvent (typically water), these polymers spontaneously organize to minimize unfavorable interactions between the hydrophobic block and the solvent. This process leads to the formation of well-defined nanostructures.

Commonly observed structures include micelles, which have a hydrophobic core and a hydrophilic corona, and vesicles (or polymersomes), which are hollow spheres with a bilayer membrane enclosing an aqueous compartment. nih.gov While structurally analogous to liposomes, which are formed from lipids, these polymeric vesicles offer enhanced stability and chemical versatility. The self-assembly of these block copolymers into nanoparticles is a cornerstone for developing nanocarriers for drug delivery and nanoreactors. nih.gov

Applications as Chemical Tools and Research Probes

Currently, the literature does not extensively document the use of the this compound ring system itself as a general-purpose chemical tool or research probe for mechanistic studies outside of its own polymerization behavior. Research has focused primarily on the synthesis and polymerization of its derivatives to create functional materials. The mechanistic studies available are centered on understanding the radical ring-opening polymerization process of the derived cyclic ketene acetals.

Contribution to Catalyst Design or Supporting Substrates

Based on available scientific literature, there is limited evidence to suggest that this compound compounds are widely used as primary components in catalyst design, such as ligands for metal centers, or as supporting substrates for catalytic processes. The research focus has remained on their application as monomers in polymer synthesis.

Future Directions and Emerging Research Avenues

Innovation in Green Synthetic Methodologies for 1,3,6-Dioxazocanes

The imperative for environmentally benign chemical processes is a prevailing theme in modern research. For 1,3,6-dioxazocanes, future synthetic strategies will likely focus on minimizing waste, reducing energy consumption, and employing safer reagents and solvents. This includes exploring catalytic methods, such as the use of heterogeneous or organocatalysts, which can facilitate milder reaction conditions and simplify product purification ijrpr.comintegratedpublications.in. Microwave-assisted synthesis and flow chemistry techniques offer potential for enhanced reaction rates and improved control over reaction parameters, contributing to more sustainable production ijrpr.com. Furthermore, the development of solvent-free reactions or the use of bio-derived or recyclable solvents aligns with green chemistry principles and will be a critical area of focus for the efficient synthesis of 1,3,6-dioxazocane derivatives. Research into atom-economical reactions, such as multicomponent reactions, could also provide streamlined pathways to complex dioxazocane structures rsc.org.

Integration of Machine Learning and Artificial Intelligence in Dioxazocane Research

Exploration of Novel Material Properties and Applications

The unique structural features of the this compound ring system suggest potential for diverse material applications. Future research will likely delve into synthesizing novel derivatives with specific functionalities and exploring their incorporation into advanced materials. For instance, the ring-opening polymerization (ROP) of functionalized this compound monomers, such as those bearing alkyne or alkene groups, has shown promise in creating functional polyesters and polycarbonates bham.ac.ukacs.orgresearchgate.netumons.ac.be. These polymers could find applications in areas such as biodegradable packaging, biomedical devices, or as components in advanced composites. The exploration of dioxazocane-containing polymers for applications in energy harvesting, sensing, or as smart materials is also a promising avenue niist.res.in. Investigating the self-assembly properties of dioxazocane derivatives could lead to the development of novel supramolecular structures with unique optical or electronic characteristics.

Interdisciplinary Research at the Interface of Organic, Polymer, and Computational Chemistry

Advancing the understanding and application of 1,3,6-dioxazocanes will increasingly rely on interdisciplinary collaborations. The synergy between organic synthesis, polymer science, and computational chemistry is crucial for designing and developing novel dioxazocane-based materials integratedpublications.inmdpi.comniist.res.in. Organic chemists can focus on developing efficient and selective synthetic routes to functionalized dioxazocanes, while polymer chemists can explore their polymerization behavior and material properties. Computational chemists can play a vital role in predicting molecular properties, reaction mechanisms, and material performance, guiding experimental design and accelerating discovery mdpi.comarxiv.orgcecam.org. Research at this interface could lead to the development of new catalysts for dioxazocane synthesis, the design of polymers with precisely controlled architectures and properties, and the exploration of dioxazocanes in areas such as medicinal chemistry or supramolecular assembly.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,6-Dioxazocane, and what analytical techniques confirm its purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines or ethers under controlled conditions. For example, 1,3,6-trioxaheptyl-containing ligands are synthesized via multi-step reactions involving chloro-substituted intermediates and alcohol derivatives, as seen in organo-lanthanide chemistry . Post-synthesis, purity is confirmed using ¹H/¹³C-NMR to verify structural integrity and GC-MS to detect volatile impurities. For heterocycles like triazolothiadiazines, column chromatography (silica gel) is used for purification, followed by melting-point analysis .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

- Methodological Answer : 13C-NMR is critical for determining the configuration of heterocycles. For instance, β-configurations in galactose analogs are identified via characteristic chemical shifts (e.g., δC ~103.9 ppm for β-1,3,6-Galp) . Similarly, FT-IR can validate functional groups (e.g., C-O-C stretching in ethers at ~1,100 cm⁻¹). X-ray crystallography may be employed for definitive stereochemical assignment, though this requires high-purity crystals .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., 3,6-dichloro-2-hydroxybenzoic acid). Key steps include:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Storage in airtight containers at RT, away from oxidizers.

- Immediate decontamination of spills with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be optimized under varying solvent conditions?

- Methodological Answer : Systematic solvent screening (e.g., dioxane, DMF, DCM) is recommended, as solvent polarity impacts cyclization efficiency. For example, dioxane enhances reactivity in quinazolinone synthesis due to its moderate polarity and boiling point (~101°C) . Design of Experiments (DoE) can identify optimal parameters (temperature, catalyst loading). In lanthanide ligand synthesis, BBr₃ in DCM selectively cleaves methoxy groups, improving yield .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Conduct meta-analyses using standardized assays (e.g., IC50 comparisons for kinase inhibition). For quinazolinones, discrepancies arise from variations in cell lines or assay conditions. Normalize data to reference compounds (e.g., N-(4-chlorophenyl)-2-(3-methoxyphenyl)acetamide with IC50 = 15.0 µM) and validate via dose-response curves . Computational docking studies (e.g., AutoDock Vina) can reconcile structural-activity relationships .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution in the heterocycle, identifying nucleophilic/electrophilic sites. For triazolothiadiazines, HOMO-LUMO gaps correlate with experimental redox behavior . Molecular dynamics simulations (e.g., GROMACS) further assess solvent interactions and stability .

Q. What systematic approaches address literature gaps in this compound’s environmental fate?

- Methodological Answer : Adopt the EPA’s literature search framework for 1,4-dioxane, which includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.